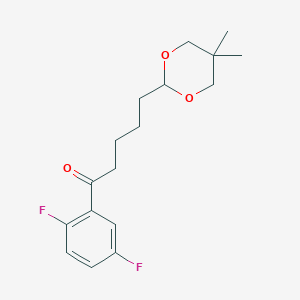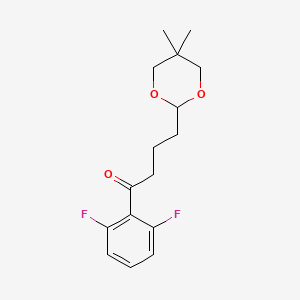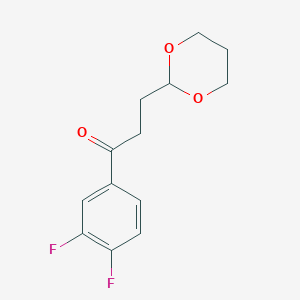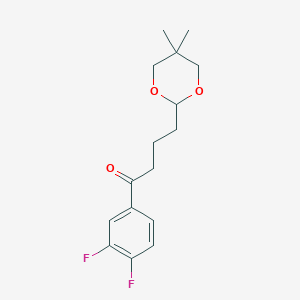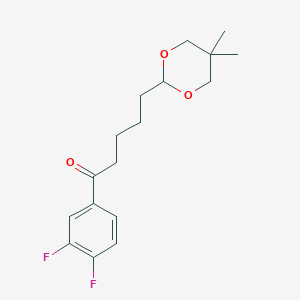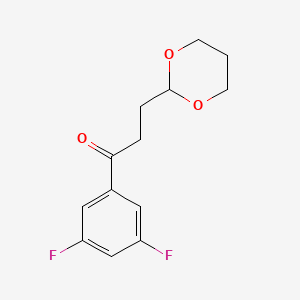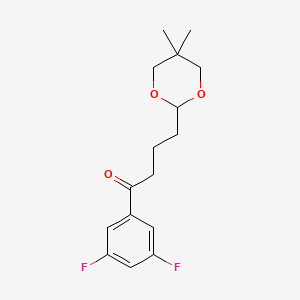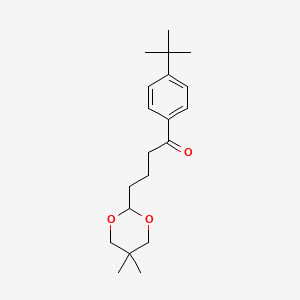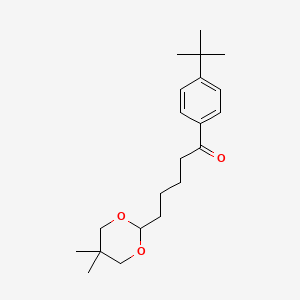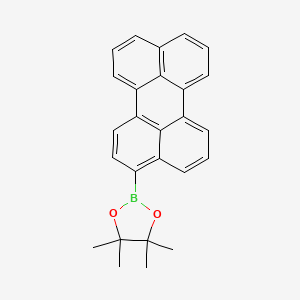
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane is a synthetic organic compound which is used as a reagent in organic synthesis. It is a boron-containing heterocycle that is used in a variety of scientific research applications. It is a versatile reagent that can be used for a variety of different reactions, including the synthesis of various organic compounds.
Scientific Research Applications
Organic Solar Cell Applications
The compound 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the synthesis of low band gap polymers for organic solar cell (OSC) applications. These polymers, synthesized by Suzuki polycondensation, demonstrate thermal stability and narrow optical band gaps, making them suitable for use in OSC applications. The best power conversion efficiency was observed in polymer blend solar cells, reaching up to 1.96% (Meena, Mohammad, Dutta, & Jacob, 2018).
Nanoparticle Fabrication for Fluorescence Emission
This compound is integral in the synthesis of heterodifunctional polyfluorenes, which form nanoparticles with bright fluorescence emission. These nanoparticles, when dispersed in water, exhibit high quantum yields and can have their emission wavelength tuned for specific applications (Fischer, Baier, & Mecking, 2013).
Electron Transport Material Synthesis
The compound is also used in the practical synthesis of electron transport materials (ETMs). An efficient synthesis method for a key intermediate of ETMs was developed, which could further facilitate the synthesis of other triphenylene-based ETMs and host materials (Xiangdong et al., 2017).
Perovskite Solar Cells
Perylene diimide-based polymers synthesized using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been used as hole transporting materials in perovskite solar cells. These polymers, with broad absorption spectra, showed potential as alternatives to conventional materials used in solar cells (Meena, Chhillar, Pathak, Roose, & Jacob, 2020).
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-perylen-3-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BO2/c1-25(2)26(3,4)29-27(28-25)22-15-14-20-18-11-6-9-16-8-5-10-17(23(16)18)19-12-7-13-21(22)24(19)20/h5-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJWQQVQQVALBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC6=C5C4=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950761-81-6 | |
| Record name | 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




